N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, an oxazinan ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the sulfonyl and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing oxazinan derivatives and thiophene-based molecules. These compounds share structural features with N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide but may differ in their specific functional groups or overall structure.
Uniqueness
The uniqueness of N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide lies in its combination of a sulfonyl group, an oxazinan ring, and a thiophene moiety. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.
Biological Activity
N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Details |
---|---|
Molecular Formula | C₁₈H₂₇N₃O₆S |
Molecular Weight | 413.5 g/mol |
CAS Number | 872985-92-7 |
The structure features an oxazinan ring and a sulfonyl group, which are critical for its biological activity. The presence of methoxy and thiophenyl groups enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including:
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer)
In these studies, the compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism of action appears to involve tubulin inhibition, similar to other known antitumor agents like combretastatin A-4.
The compound's activity is primarily attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. Molecular docking studies have shown that it binds to the colchicine site on tubulin, inhibiting polymerization and thus preventing mitosis.
Case Studies and Research Findings
Several studies have investigated the biological efficacy of this compound:
- Cytotoxicity Evaluation : A study reported that compounds similar to this compound demonstrated IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines, indicating moderate to high cytotoxicity .
- Flow Cytometry Analysis : Flow cytometry revealed that treatment with this compound resulted in significant cell cycle arrest in cancer cells, confirming its potential as a chemotherapeutic agent .
- Molecular Docking Studies : These studies elucidated the binding interactions between the compound and tubulin, providing insights into its inhibitory mechanisms .
Antimicrobial Activity
In addition to its anticancer properties, preliminary research suggests that this compound may exhibit antimicrobial effects. Its mechanism likely involves modulating enzyme activities related to bacterial growth and survival.
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S2/c1-14-11-16(6-7-17(14)28-2)31(26,27)23-8-4-9-29-18(23)13-22-20(25)19(24)21-12-15-5-3-10-30-15/h3,5-7,10-11,18H,4,8-9,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUHFPGTMKLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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